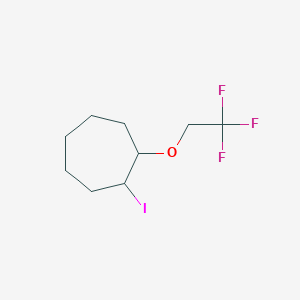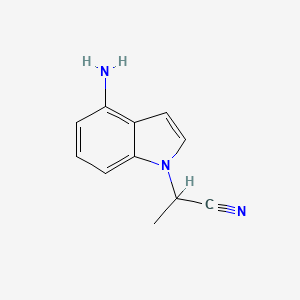
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-methylpyridine with a thiazole derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Scientific Research Applications
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, while the pyridine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(1,3-thiazol-4-ylmethyl)pyridin-3-amine
- 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-2-amine
- 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-4-amine
Uniqueness
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring at the 5-position of the pyridine ring can enhance its ability to interact with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H11N3S/c1-8-10(3-2-4-12-8)13-6-9-5-11-7-14-9/h2-5,7,13H,6H2,1H3 |
InChI Key |
KLVHBIVDAXBNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



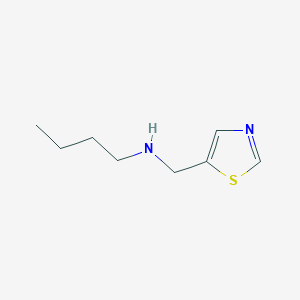

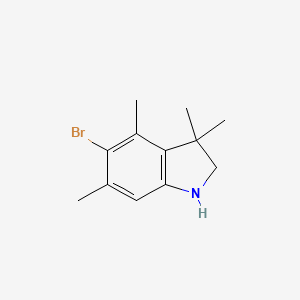
![3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13316244.png)
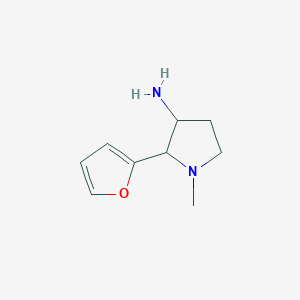
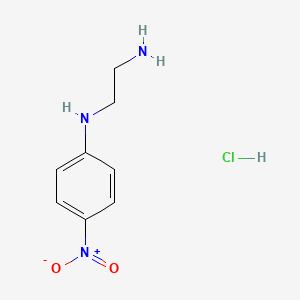
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)



